

# Comparative Analysis of Capmatinib (C25H19Cl2N3O5) and Alternative MET Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic and performance data for Capmatinib (**C25H19Cl2N3O5**), a potent and selective MET tyrosine kinase inhibitor, alongside its alternatives, Tepotinib and Crizotinib. The information is intended to support research and drug development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

## Introduction

Capmatinib, with the molecular formula **C25H19Cl2N3O5**, is the active moiety of Capmatinib hydrochloride.<sup>[1]</sup> It is a targeted therapy approved for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.<sup>[2]</sup> Capmatinib functions by inhibiting the MET receptor tyrosine kinase, thereby disrupting downstream signaling pathways involved in tumor cell proliferation, survival, and metastasis. This guide presents a compilation of available spectroscopic data, a summary of key clinical trial findings, and a description of the experimental protocols for Capmatinib and its therapeutic alternatives.

## Spectroscopic Data Comparison

While experimental spectroscopic data for Capmatinib is not readily available in the public domain, this section provides available data for its alternatives, Tepotinib and Crizotinib, for comparative purposes.

| Spectroscopic Data                                | Tepotinib                                                                                                                                                                                                                                                                                   | Crizotinib                                                                                                                                                                             |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)  | $\delta$ 8.74 (s, 1H), 8.46–8.39 (m, 2H), 8.32 (s, 1H), 8.01 (s, 1H), 7.93 (d, $J$ = 8.0 Hz, 1H), 7.64 (s, 1H), 7.58 (d, $J$ = 7.7 Hz, 1H), 7.55–7.47 (m, 3H), 5.27 (s, 2H), 3.03 (t, $J$ = 7.2 Hz, 2H), 2.43 (t, $J$ = 7.0 Hz, 2H), 2.24 (s, 6H), 1.91–1.76 (m, 2H)<br><a href="#">[1]</a> | A <sup>1</sup> H NMR spectrum is available, though specific peak assignments were not detailed in the search results. <a href="#">[3]</a>                                              |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) | $\delta$ 161.18, 157.41, 155.35, 149.17, 138.08, 136.67, 134.95, 131.70, 131.28, 130.82, 129.79, 129.70, 129.08, 128.52, 128.04, 125.10, 118.62, 113.06, 57.87, 52.29, 45.34, 31.60, 27.04 <a href="#">[1]</a>                                                                              | <sup>13</sup> C NMR data is available for a fluoroethyl analogue of Crizotinib, but not for the parent compound itself in the provided search results. <a href="#">[1]</a>             |
| Mass Spectrometry (ESI)                           | HRMS (ESI) calculated for C <sub>27</sub> H <sub>26</sub> N <sub>6</sub> OS [M + H] <sup>+</sup> : 483.1962, found: 483.1947 <a href="#">[1]</a>                                                                                                                                            | The protonated molecule [M+H] <sup>+</sup> is observed at m/z 450.1. Key fragment ions are found at m/z 367, 260, and 177. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| IR Spectroscopy                                   | Not available in search results.                                                                                                                                                                                                                                                            | An ATR-IR spectrum is available, confirming the presence of functional groups.<br><a href="#">[7]</a>                                                                                  |

## Performance Comparison: Clinical Trial Data

The efficacy and safety of Capmatinib and Tepotinib have been evaluated in pivotal clinical trials for the treatment of NSCLC with METex14 skipping mutations.

| Parameter                                        | Capmatinib (GEOMETRY mono-1)                                                                       | Tepotinib (VISION)                                                                                            |
|--------------------------------------------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Patient Population                               | Adult patients with locally advanced or metastatic NSCLC with MET exon 14 skipping mutation.[5][8] | Adult patients with advanced (locally advanced or metastatic) NSCLC with MET exon 14 skipping alterations.[9] |
| Treatment Naïve ORR                              | 68% (95% CI: 48-84)[5]                                                                             | 54.7% (95% CI, 46.6%-62.5%) per IRC assessment in the confirmatory cohort C.[7]                               |
| Previously Treated ORR                           | 41% (95% CI: 29-53)[5]                                                                             | 51.0% (95% CI, 36.6%-65.2%) in the confirmatory cohort C.[7]                                                  |
| Median Duration of Response (Treatment Naïve)    | 12.6 months (95% CI: 5.6-NE)<br>[4]                                                                | Not explicitly stated for the confirmatory cohort in the provided results.                                    |
| Median Duration of Response (Previously Treated) | 9.7 months (95% CI: 5.6-13.0)<br>[4]                                                               | Not explicitly stated for the confirmatory cohort in the provided results.                                    |
| Common Adverse Events                            | Peripheral edema, nausea, vomiting, increased blood creatinine.[4]                                 | Edema, constipation.[10]                                                                                      |

ORR: Overall Response Rate; CI: Confidence Interval; NE: Not Estimable; IRC: Independent Review Committee.

## Experimental Protocols

### GEOMETRY mono-1 (Capmatinib)

The GEOMETRY mono-1 was a phase 2, multi-cohort, open-label study evaluating Capmatinib in patients with advanced NSCLC with MET exon 14 skipping mutation or MET amplification.[5][8]

- Patient Eligibility: Eligible patients were adults ( $\geq 18$  years) with an ECOG performance status of 0 or 1, and with EGFR wild-type and ALK-negative advanced (Stage IIIB/IV) NSCLC.[4][6]

Patients were assigned to cohorts based on their MET status and prior lines of therapy.[\[8\]](#)

- Dosing: Capmatinib was administered orally at a dose of 400 mg twice daily.[\[5\]](#)[\[8\]](#)
- Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1.[\[6\]](#)

## VISION Trial (Tepotinib)

The VISION trial was a phase 2, single-arm, open-label study to investigate Tepotinib in patients with advanced NSCLC with MET exon 14 skipping alterations.[\[9\]](#)

- Patient Eligibility: The trial enrolled patients with histologically or cytologically confirmed advanced (locally advanced or metastatic) NSCLC with METex14 skipping alterations.[\[9\]](#)  
Patients with asymptomatic brain metastases were allowed.[\[11\]](#)
- Dosing: Tepotinib was administered orally at a dose of 500 mg once daily.[\[12\]](#)
- Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) determined by an Independent Review Committee (IRC) based on RECIST v1.1.[\[11\]](#)

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MET signaling pathway targeted by these inhibitors and a general workflow for identifying and treating patients with MET-driven NSCLC.

[Click to download full resolution via product page](#)

Caption: MET Signaling Pathway Inhibition by Capmatinib/Tepotinib.



[Click to download full resolution via product page](#)

Caption: Workflow for METex14 NSCLC Patient Treatment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capmatinib - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. GEOMETRY Mono-1: Capmatinib in MET Exon 14–Mutated Advanced NSCLC - Conference Correspondent [conference-correspondent.com]
- 5. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Analysis of Capmatinib (C<sub>25</sub>H<sub>19</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>5</sub>) and Alternative MET Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12628054#spectroscopic-data-confirmation-for-c25h19cl2n3o5>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)